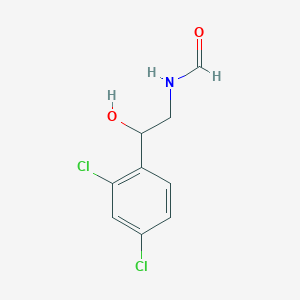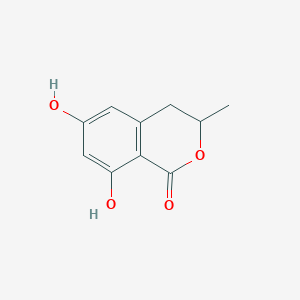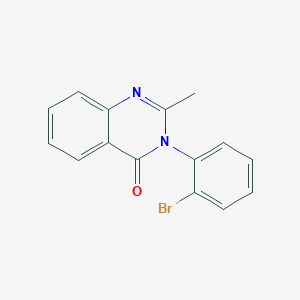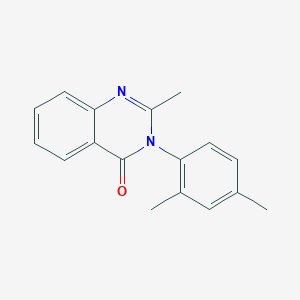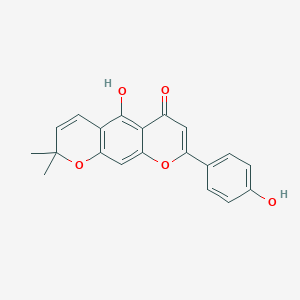
Carpachromene
Vue d'ensemble
Description
Carpachromene is an extended flavonoid . It is a natural product found in Maclura pomifera, Ficus nervosa, and other organisms .
Molecular Structure Analysis
The molecular formula of Carpachromene is C20H16O5 . Its IUPAC name is 5-hydroxy-8-(4-hydroxyphenyl)-2,2-dimethylpyrano[3,2-g]chromen-6-one . The molecular weight is 336.3 g/mol .
Chemical Reactions Analysis
Carpachromene has been found to exert potent anti-proliferative activity . It induces apoptosis and cell cycle arrest at the G2/M phase .
Physical And Chemical Properties Analysis
Carpachromene has a molecular weight of 336.3 g/mol . It has a XLogP3-AA value of 3.9, indicating its lipophilicity . It has 2 hydrogen bond donors and 5 hydrogen bond acceptors .
Applications De Recherche Scientifique
Insulin Resistance Amelioration
Carpachromene has been found to ameliorate insulin resistance in HepG2 cells . It does this by modulating the IR/IRS1/PI3k/Akt/GSK3/FoxO1 pathway . This suggests that Carpachromene could potentially be used in the treatment of disorders related to insulin resistance, such as type 2 diabetes and cardiovascular diseases .
Glucose Consumption and Metabolism
In addition to its effects on insulin resistance, Carpachromene has also been shown to influence glucose consumption and metabolism . This could have implications for the management of blood sugar levels and the treatment of diabetes .
Anti-Plasmodial Activity
Carpachromene has demonstrated anti-plasmodial activity . This suggests that it could potentially be used in the treatment of malaria, a disease caused by Plasmodium parasites .
Enzyme Inhibition
Carpachromene has been found to inhibit several enzymes, including urease, tyrosinase, and phosphodiesterase . This enzyme inhibitory activity could make Carpachromene useful in the treatment of various diseases associated with the hyperactivity of these enzymes .
Potential Treatment for Diabetes and Bronchoconstriction
Due to its significant urease, tyrosinase, and phosphodiesterase inhibitory activity, Carpachromene might be used against diabetes and bronchoconstriction . This provides scientific backup to the folklore (antidiabetic and antiasthmatic) of Ficus benghalensis .
Potential Treatment for Various Ailments
Ficus benghalensis, a plant from which Carpachromene can be extracted, is used locally for the treatment of various ailments such as diabetes, antiasthmatic, and wound healing . The significant enzyme inhibitory activities of Carpachromene provide a scientific background to these folklores .
Mécanisme D'action
Target of Action
Carpachromene is a natural active compound that primarily targets the α-glucosidase enzyme . This enzyme plays a crucial role in carbohydrate digestion, making it a significant target for managing postprandial hyperglycemia in diabetes mellitus .
Mode of Action
Carpachromene interacts with its target, the α-glucosidase enzyme, by inhibiting its activity . This inhibition leads to a decrease in the breakdown of carbohydrates into glucose, thereby reducing glucose absorption and ultimately lowering blood glucose levels .
Biochemical Pathways
Carpachromene affects the IR/IRS1/PI3k/Akt/GSK3/FoxO1 pathway . This pathway is crucial for insulin signaling, glucose consumption, and metabolism . By modulating this pathway, Carpachromene can ameliorate insulin resistance in HepG2 cells .
Pharmacokinetics
It’s known that the compound’s effectiveness in reducing glucose concentration is both concentration- and time-dependent .
Result of Action
The molecular and cellular effects of Carpachromene’s action include a decrease in glucose concentration and an increase in glycogen content in HepG2 cells . It also increases the expression ratio of insulin receptor and IRS1, which further activates the PI3K/Akt pathway and inhibits GSK3 and FoxO1 proteins .
Safety and Hazards
Carpachromene is classified as a short-term (acute) aquatic hazard (Category 1, H400) and a long-term (chronic) aquatic hazard (Category 1, H410) . It is very toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding release to the environment, collecting spillage, and disposing of contents/container to an approved waste disposal plant .
Orientations Futures
Propriétés
IUPAC Name |
5-hydroxy-8-(4-hydroxyphenyl)-2,2-dimethylpyrano[3,2-g]chromen-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O5/c1-20(2)8-7-13-16(25-20)10-17-18(19(13)23)14(22)9-15(24-17)11-3-5-12(21)6-4-11/h3-10,21,23H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXOATFKTEDZPFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C=C3C(=C2O)C(=O)C=C(O3)C4=CC=C(C=C4)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Carpachromene | |
CAS RN |
57498-96-1 | |
| Record name | 57498-96-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




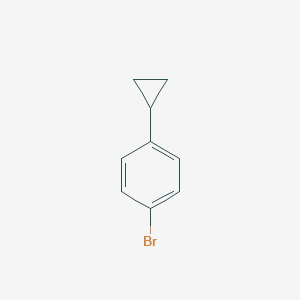

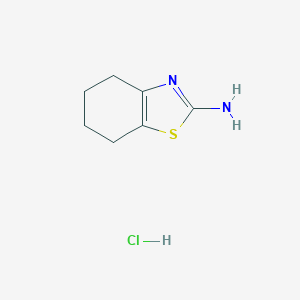
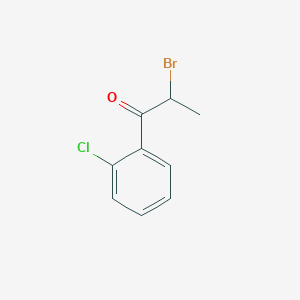
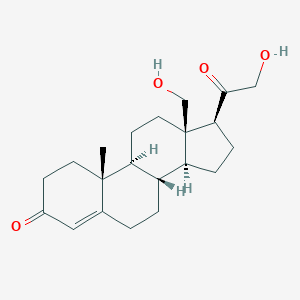
![6-(4-Chloro-phenyl)-2,3,4,6-tetrahydro-pyrimido[2,1-a]isoindol-6-ol](/img/structure/B104430.png)


